![molecular formula C20H12N2 B13006503 Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
Naphtho[2,3-a]phenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[2,3-a]phenazine is a polycyclic aromatic compound that belongs to the phenazine family. Phenazines are known for their diverse range of biological properties and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring structure, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
Naphtho[2,3-a]phenazine can be synthesized through various methods. One common approach involves the condensation of 2-naphthol with 1,2-diaminobenzene in the presence of an oxidizing agent such as potassium persulfate (K2S2O8) in acetic acid (AcOH) and water. This reaction proceeds through the intermediate formation of 1,2-naphthoquinone, followed by condensation with 1,2-diaminobenzene to produce the phenazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Naphtho[2,3-a]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of functional groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Naphtho[2,3-a]phenazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antitumor properties, making it a subject of interest in biological research.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as anticancer and antibacterial agents.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors
作用机制
The mechanism of action of naphtho[2,3-a]phenazine involves its interaction with molecular targets and pathways within biological systems. For instance, its antimicrobial activity is often attributed to the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components. The compound may also interact with DNA and proteins, disrupting their normal functions and leading to cell death .
相似化合物的比较
Naphtho[2,3-a]phenazine can be compared with other phenazine derivatives such as:
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal activity.
This compound is unique due to its extended conjugation and fused ring structure, which enhance its chemical stability and biological activity .
属性
分子式 |
C20H12N2 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC 名称 |
naphtho[2,3-a]phenazine |
InChI |
InChI=1S/C20H12N2/c1-2-6-14-12-16-15(11-13(14)5-1)9-10-19-20(16)22-18-8-4-3-7-17(18)21-19/h1-12H |
InChI 键 |
OHSIMCYLGPRNRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC5=CC=CC=C5N=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


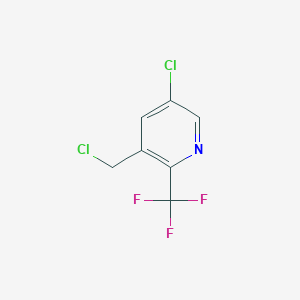

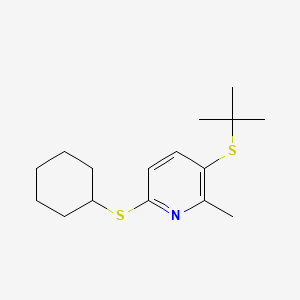

![7-Bromo-2,4-dichloro-1H-benzo[d]imidazole](/img/structure/B13006442.png)
![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)
![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)
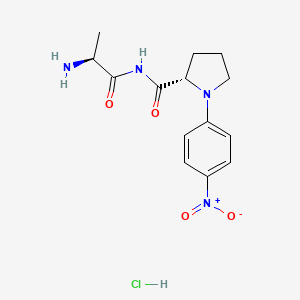
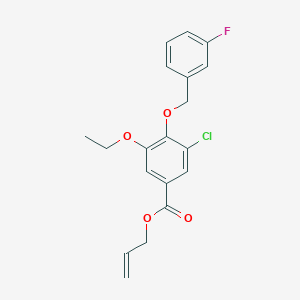
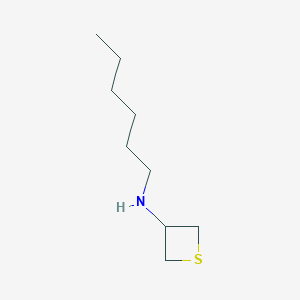
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
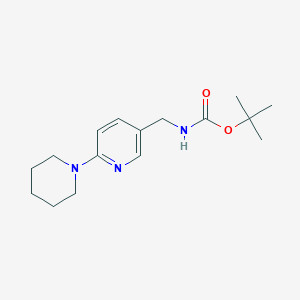
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
